molecular formula C31H51N3O5 B11523643 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide

Cat. No.: B11523643
M. Wt: 545.8 g/mol
InChI Key: UKRUUTLIXVECBW-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N-(2-{4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}ethyl)propanamide is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N-(2-{4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}ethyl)propanamide typically involves multiple steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the alkylation of phenol with tert-butyl groups to form 3,5-di-tert-butyl-4-hydroxyphenyl.

    Amidation Reaction: The hydroxyphenyl intermediate is then reacted with a suitable amine to form the amide linkage.

    Spirocyclic Intermediate Formation: The spirocyclic structure is introduced through a cyclization reaction involving the appropriate precursors.

    Final Coupling: The final step involves coupling the spirocyclic intermediate with the hydroxyphenyl amide to form the target compound.

Industrial Production Methods

Industrial production of this compound often involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to their steric hindrance.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.

Major Products

    Oxidation Products: Quinones, hydroxyquinones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives, nucleophile-substituted products.

Scientific Research Applications

Chemistry

    Antioxidant Research: Used as a model compound to study antioxidant mechanisms and efficacy.

    Polymer Stabilization: Incorporated into polymers to prevent oxidative degradation.

Biology

    Cellular Studies: Investigated for its protective effects against oxidative stress in cellular models.

Medicine

    Drug Development: Explored for potential therapeutic applications due to its antioxidant properties.

Industry

    Lubricants: Added to lubricants to enhance their stability and performance.

    Plastics: Used as a stabilizer in plastic manufacturing to extend the lifespan of products.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The hydroxy groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Similar antioxidant properties but lacks the spirocyclic structure.

    Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate: An ester derivative with similar applications in polymer stabilization.

Uniqueness

The presence of the spirocyclic structure in 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N-(2-{4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}ethyl)propanamide distinguishes it from other similar compounds, potentially enhancing its stability and reactivity in various applications.

Properties

Molecular Formula

C31H51N3O5

Molecular Weight

545.8 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl)ethyl]propanamide

InChI

InChI=1S/C31H51N3O5/c1-26(2,3)21-16-20(17-22(24(21)36)27(4,5)6)12-13-23(35)32-14-15-34-25(37)39-31(30(34,11)38)18-28(7,8)33-29(9,10)19-31/h16-17,33,36,38H,12-15,18-19H2,1-11H3,(H,32,35)

InChI Key

UKRUUTLIXVECBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CCNC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)(C)O)C

Origin of Product

United States

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